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Compound of Interest

Compound Name: 4-Hydroxy-3-iodobenzaldehyde

Cat. No.: B015625

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Hydroxy-3-iodobenzaldehyde (CAS No. 60032-63-5), a crucial intermediate in organic
synthesis and drug development. This document is intended for researchers, scientists, and
professionals in the pharmaceutical and chemical industries, offering a centralized resource for
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)
data, alongside relevant experimental protocols.

Core Spectroscopic Data

The structural integrity and purity of 4-Hydroxy-3-iodobenzaldehyde can be ascertained
through a combination of spectroscopic techniques. The following sections and tables
summarize the essential data obtained from *H NMR, 13C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 4-Hydroxy-
3-iodobenzaldehyde, revealing the chemical environment of each proton and carbon atom.

IH NMR Data

The *H NMR spectrum of 4-Hydroxy-3-iodobenzaldehyde exhibits characteristic signals for
the aldehydic, hydroxyl, and aromatic protons. The data presented below was acquired in
deuterated chloroform (CDCls) at 400 MHz.[1]
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
9.81 Singlet (s) - 1H Aldehyde (-CHO)
8.22 Singlet (s) - 1H Aromatic (H-2)
7.80 Doublet (d) 6.8 1H Aromatic (H-6)
7.12 Doublet (d) 8.3 1H Aromatic (H-5)
5.84 Singlet (s) - 1H Hydroxyl (-OH)

13C NMR Data

While experimental 3C NMR data for 4-Hydroxy-3-iodobenzaldehyde is not readily available
in the searched literature, the anticipated chemical shifts can be predicted based on the
analysis of structurally similar compounds. The table below presents predicted shifts for the
seven carbon atoms in the molecule.

Chemical Shift (8) ppm (Predicted) Assighment

190-192 Aldehyde Carbonyl (C=0)
158-160 C4 (C-OH)

140-142 C2 (C-H)

130-132 C6 (C-H)

128-130 C1 (C-CHO)

115-117 C5 (C-H)

85-87 C3 (C-l)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 4-Hydroxy-3-
iodobenzaldehyde. The key absorption bands are indicative of the hydroxyl, aldehyde, and
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aromatic moieties.

Wavenumber (cm~?) Intensity Assignment

~3400-3100 Broad O-H stretch (Phenolic)
~3100-3000 Medium C-H stretch (Aromatic)
~2900-2800 & ~2800-2700 Medium C-H stretch (Aldehyde)
~1700-1680 Strong C=0 stretch (Aldehyde)
~1600-1580 Medium-Strong C=C stretch (Aromatic)
~1200-1100 Strong C-O stretch (Phenolic)
~850.750 Strong C-H bend (Aromatic, out-of-

plane)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule, confirming its elemental composition.

Mass-to-Charge

Technique lonization Mode . Assignment
Ratio (m/z)
MALDI M+H+ 248.238[1] [M+H]*
LCMS ES- 247.1[1] [M-H]-
248.02 (Molecular
Computed - ] M
Weight)[2]
247.93343 (Exact
Computed - M

Mass)[2]

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and high-quality spectroscopic

data. The following are generalized procedures for the analysis of a solid organic compound
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like 4-Hydroxy-3-iodobenzaldehyde.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-25 mg of 4-Hydroxy-3-iodobenzaldehyde in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a clean, dry NMR tube.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shifts to O ppm.

» Data Acquisition: Place the NMR tube in the spectrometer. Acquire the *H NMR spectrum
using a standard pulse program. For 13C NMR, a proton-decoupled pulse sequence is
typically used to simplify the spectrum and enhance sensitivity.

o Data Processing: Process the raw data by applying a Fourier transform, followed by phase
and baseline corrections. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

IR Spectroscopy Protocol (KBr Pellet Method)

o Sample Preparation: Grind 1-2 mg of 4-Hydroxy-3-iodobenzaldehyde with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

» Pellet Formation: Place the mixture into a pellet press and apply high pressure to form a thin,
transparent pellet.

» Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record
the spectrum, typically in the range of 4000-400 cm~1.

e Background Subtraction: A background spectrum of the empty spectrometer should be
recorded and subtracted from the sample spectrum to remove contributions from
atmospheric water and carbon dioxide.

Mass Spectrometry Protocol (MALDI-TOF)

o Matrix and Sample Preparation: Prepare a saturated solution of a suitable matrix (e.g., a-
cyano-4-hydroxycinnamic acid) in an appropriate solvent (e.g., a mixture of acetonitrile and
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water). Mix the sample solution with the matrix solution.

e Spotting: Spot a small volume (typically 1 pL) of the sample-matrix mixture onto the MALDI
target plate and allow it to air-dry, leading to co-crystallization.

o Data Acquisition: Insert the target plate into the mass spectrometer. A pulsed laser is used to
irradiate the sample spot, causing desorption and ionization. The ions are then accelerated
in a time-of-flight (TOF) analyzer, and their m/z is determined based on their flight time to the
detector.

Visualized Workflow: Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a synthesized organic compound like 4-Hydroxy-3-iodobenzaldehyde.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an
organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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